A Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Properties and Applications in Peptide Synthesis
A Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its rigid cyclopropyl structure introduces conformational constraints into peptide backbones, a desirable feature for enhancing metabolic stability, receptor affinity, and biological activity of synthetic peptides.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its selective removal under mild basic conditions, making it fully compatible with the widely used Fmoc-based SPPS strategy.[] This guide provides a comprehensive overview of the chemical and physical properties of 1-(Fmoc-amino)cyclopropanecarboxylic acid, detailed experimental protocols for its use in peptide synthesis, and visualizations of the synthetic workflow.
Core Properties of 1-(Fmoc-amino)cyclopropanecarboxylic Acid
The fundamental properties of 1-(Fmoc-amino)cyclopropanecarboxylic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | [3] |
| Synonyms | Fmoc-Acca-OH, Fmoc-Acpc-OH | [1] |
| CAS Number | 126705-22-4 | [4][5] |
| Molecular Formula | C₁₉H₁₇NO₄ | [4][5] |
| Molecular Weight | 323.34 g/mol | [4][5] |
| Appearance | White to off-white or gray crystalline powder | [1][6] |
| Purity | ≥95.0% (GC) | [4][5] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Melting Point | 219 - 227 °C | [1] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). | [6] |
| Storage Temperature | 2-8°C | [4][5] |
| SMILES String | O=C(O)C1(NC(OCC2C3=CC=CC=C3C4=C2C=CC=C4)=O)CC1 | [4] |
| InChI Key | OPPOISJKHBLNPD-UHFFFAOYSA-N | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
1-(Fmoc-amino)cyclopropanecarboxylic acid is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] The rigid cyclopropane ring introduces a significant conformational constraint on the peptide backbone. This rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity for its target receptor. Furthermore, the unnatural structure of the cyclopropyl group can enhance the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile.[1]
Experimental Protocols
The following section details the key experimental procedures for the incorporation of 1-(Fmoc-amino)cyclopropanecarboxylic acid into a peptide chain using manual Fmoc-SPPS. These protocols are general and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Selection and Swelling
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Resin Choice : The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.
-
Protocol :
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base.
-
Reagents :
-
20% (v/v) piperidine in DMF.
-
-
Protocol :
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment with fresh piperidine solution for the same duration is often performed to ensure complete deprotection.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling
The coupling of 1-(Fmoc-amino)cyclopropanecarboxylic acid to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid group. Due to the steric hindrance of the cyclopropyl group, using a potent coupling reagent is recommended to ensure high coupling efficiency.
-
Reagents :
-
1-(Fmoc-amino)cyclopropanecarboxylic acid (3-5 equivalents relative to resin loading).
-
Coupling reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid).
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2-3 equivalents relative to the amino acid).
-
Anhydrous DMF.
-
-
Protocol :
-
In a separate vessel, dissolve 1-(Fmoc-amino)cyclopropanecarboxylic acid and the coupling reagent (e.g., HATU) in DMF.
-
Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for this sterically hindered amino acid.
-
After the coupling reaction is complete, drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring the Coupling Reaction
A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) suggests incomplete coupling, in which case a second coupling step ("double coupling") may be required.
Repetition of Synthesis Cycle
The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the peptide sequence.
Cleavage from the Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
-
Reagents :
-
Cleavage cocktail (composition depends on the amino acid composition of the peptide). A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
-
Protocol :
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows in the application of 1-(Fmoc-amino)cyclopropanecarboxylic acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.
Caption: Mechanism of Fmoc deprotection using piperidine.
Conclusion
1-(Fmoc-amino)cyclopropanecarboxylic acid is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and enhance the stability of synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the unique structural features it imparts, makes it an attractive building block for the design of novel peptide-based therapeutics and research probes. While its sterically hindered nature may necessitate optimized coupling conditions, the potential benefits in terms of improved biological activity and pharmacokinetic properties often justify the additional synthetic considerations. This guide provides a foundational understanding of the properties and applications of this important synthetic amino acid, empowering researchers to effectively incorporate it into their peptide synthesis workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 3. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | C19H17NO4 | CID 2736485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 5. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
